Physicochemical Differentiation: Boiling Point and Lipophilicity Compared to 2,4-Difluorophenyl)ethanol
The 3,4-difluoro substitution pattern yields a higher boiling point and distinct lipophilicity compared to the 2,4-difluoro isomer. 2-(3,4-Difluorophenyl)ethanol has a computed boiling point of 212.4±25.0°C at 760 Torr and a computed XLogP3-AA of 1.7 [1]. In contrast, the 2,4-isomer has a reported boiling point of 206.5±25.0°C [2]. The ~6°C difference in boiling point can be a critical factor in purification by distillation and in establishing solvent removal parameters during large-scale synthesis. The higher XLogP3-AA of the 3,4-isomer also indicates greater lipophilicity, which can impact its behavior in biphasic reactions and extractions.
| Evidence Dimension | Boiling Point at 760 Torr |
|---|---|
| Target Compound Data | 212.4±25.0 °C |
| Comparator Or Baseline | 2-(2,4-Difluorophenyl)ethanol: 206.5±25.0 °C |
| Quantified Difference | ~5.9°C higher for the 3,4-isomer |
| Conditions | Computed/predicted values at standard pressure |
Why This Matters
The higher boiling point of the 3,4-isomer directly impacts process design for distillation and solvent swap operations, making it a key specification for chemical engineers scaling up a synthesis.
- [1] PubChem. (2026). 2-(3,4-Difluorophenyl)ethanol: Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/286440-92-4#section=Chemical-and-Physical-Properties View Source
- [2] Chemsrc. (2024). Benzeneethanol, 2,4-difluoro-. Retrieved from https://m.chemsrc.com/en/cas/81228-02-6_946719.html View Source
